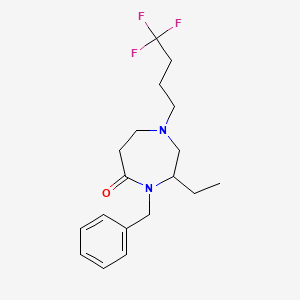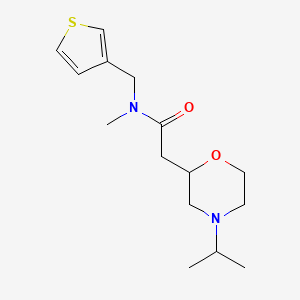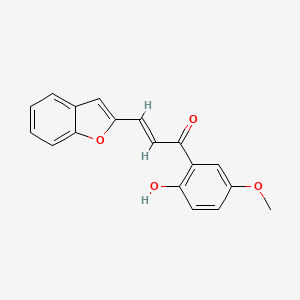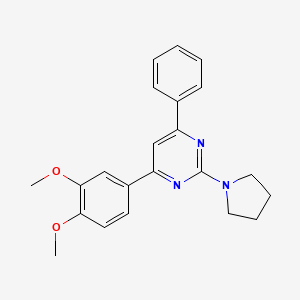![molecular formula C18H18ClNO3 B5363135 3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5363135.png)
3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol, also known as CTEP, is a small molecule drug that has been studied extensively for its potential therapeutic applications. CTEP belongs to the class of compounds known as mGluR5 antagonists and has been shown to modulate glutamate signaling in the brain.
Mechanism of Action
3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol acts as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). The compound binds to the receptor and prevents the activation of downstream signaling pathways that are involved in glutamate signaling. This modulation of glutamate signaling has been shown to have therapeutic potential in a range of neurological and psychiatric disorders.
Biochemical and physiological effects:
The modulation of glutamate signaling by this compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. This compound has also been shown to reduce anxiety-like behavior in animal models of anxiety and depression. Additionally, the compound has been shown to have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol in lab experiments is its selectivity for mGluR5. This allows researchers to specifically target this receptor and study its effects on glutamate signaling. However, one limitation of using this compound is its potential off-target effects, as the compound may interact with other receptors or signaling pathways. Additionally, the use of this compound in animal models may not fully reflect the effects of the compound in humans.
Future Directions
There are several future directions for 3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol research. One area of focus is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials. Additionally, the potential therapeutic applications of this compound in a range of neurological and psychiatric disorders continue to be studied. Finally, the use of this compound in combination with other drugs or therapies is an area of interest, as it may enhance the therapeutic effects of these treatments.
Synthesis Methods
The synthesis of 3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol involves a series of chemical reactions that start with the reaction of 4-chlorophenyl isocyanate with morpholine to form 2-(4-chlorophenyl)morpholine. This intermediate is then reacted with 2-bromoacetylphenol to form this compound. The synthesis of this compound has been optimized to produce high yields and purity for use in research studies.
Scientific Research Applications
3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. The compound has been shown to modulate glutamate signaling in the brain, which is involved in a range of physiological processes, including learning and memory, synaptic plasticity, and neuronal survival. This compound has been studied in animal models of various disorders, including anxiety, depression, addiction, and autism spectrum disorders.
properties
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-2-(3-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-15-6-4-14(5-7-15)17-12-20(8-9-23-17)18(22)11-13-2-1-3-16(21)10-13/h1-7,10,17,21H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABQEVBUAREKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CC2=CC(=CC=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(aminocarbonyl)amino]-N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]propanamide](/img/structure/B5363052.png)
![(3R*,3aR*,7aR*)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5363066.png)
![1'-benzyl-N-[(3-methylisoxazol-5-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5363069.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5363075.png)

![3-[1-(1-benzyl-4-piperidinyl)-3-azetidinyl]pyridine](/img/structure/B5363103.png)
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363107.png)

![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5363151.png)

![methyl 5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoate](/img/structure/B5363159.png)

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5363177.png)
